4-Aminononafluorobiphenyl
Overview
Description
4-Aminononafluorobiphenyl, also known as 2,2’,3,3’,4’,5,5’,6,6’-nonafluorobiphenyl-4-amine, is a fluorinated aromatic amine with the molecular formula C12H2F9N and a molecular weight of 331.14 g/mol . This compound is characterized by the presence of nine fluorine atoms and an amino group attached to a biphenyl structure, making it a highly fluorinated aromatic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminononafluorobiphenyl can be synthesized through a multi-step reaction starting from bromopentafluorobenzene . The general synthetic route involves the following steps:
Lithiation and Coupling: Bromopentafluorobenzene is treated with n-butyllithium in diethyl ether to form the corresponding lithium derivative. This intermediate is then coupled with another equivalent of bromopentafluorobenzene to form a biphenyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Aminononafluorobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The amino group can be reduced to form corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or nitric acid are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd-C) or chemical reduction using sodium borohydride are common methods.
Major Products Formed
Substitution Reactions: Products include alkylated, acylated, or sulfonated derivatives of this compound.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include various amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-aminononafluorobiphenyl is primarily related to its ability to interact with biological molecules through its fluorinated aromatic structure. The compound can form strong interactions with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminoperfluorobiphenyl: Similar structure but with different fluorination patterns.
2,2’,3,3’,4’,5,5’,6,6’-Nonafluorobiphenyl: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
4-Aminononafluorobiphenyl is unique due to its high degree of fluorination combined with the presence of an amino group. This combination imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and the ability to participate in a wide range of chemical reactions. These properties make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKUPHGYOMHVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348105 | |
Record name | 4-Aminononafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
969-25-5 | |
Record name | 4-Aminononafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminononafluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the radical anion of 4-aminononafluorobiphenyl (1(-•)) unique compared to pentafluoroaniline (2(-•))?
A1: While both compounds form radical anions, 1(-•) exhibits significantly higher stability in nonpolar solutions. Research using optically detected electron paramagnetic resonance (OD EPR) successfully registered a spectrum for 1(-•), indicating its persistence. [] Conversely, 2(-•) proved too short-lived for OD EPR detection. [] This difference stems from the faster fragmentation of 2(-•), attributed to the elimination of a fluoride ion (F-) from the ortho position relative to the amine group. [] This fragmentation is facilitated by the stabilization of the departing F- through bonding with the amine group's proton. []
Q2: How does the structure of the this compound dimer radical anion (DRA) influence its electron transfer dynamics?
A2: The this compound DRA forms an ion-molecular associate stabilized by electrostatic interactions between the NH2 groups. [] Theoretical investigations using density functional theory (DFT) reveal a complex cyclic structure on the potential energy surface (PES) of this DRA. [] This unique PES structure facilitates successive electron transfers between the dimer fragments. [] This understanding provides valuable insights into the reactivity and behavior of this compound in electrochemical systems.
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